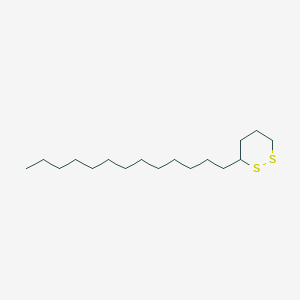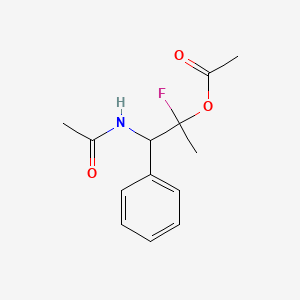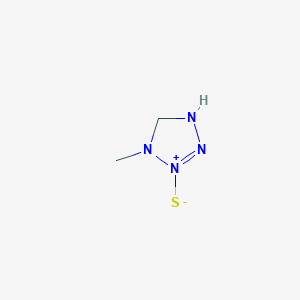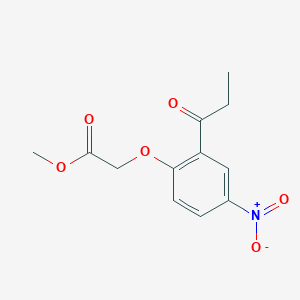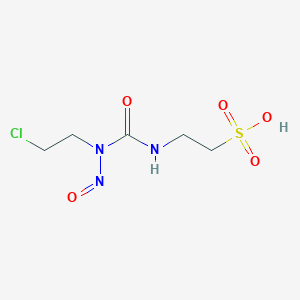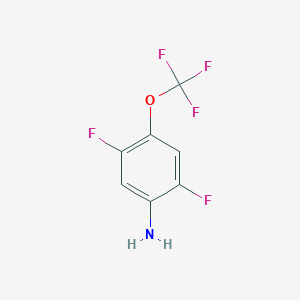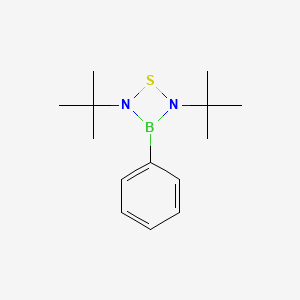
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine is a complex organic compound known for its unique structure and properties. This compound features a thiadiazaboretidine ring, which is a heterocyclic structure containing sulfur, nitrogen, and boron atoms. The presence of bulky tert-butyl groups and a phenyl group further enhances its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-Di-tert-butylphenylhydrazine with boron trichloride in the presence of a base. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is then heated to facilitate the formation of the thiadiazaboretidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and solvents to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazaboretidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine involves its interaction with specific molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The presence of the thiadiazaboretidine ring allows for unique interactions with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: A related compound with similar tert-butyl groups but lacking the thiadiazaboretidine ring.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Another compound with tert-butyl groups and a nitrogen-containing ring structure.
Uniqueness
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine is unique due to the presence of the thiadiazaboretidine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
128685-56-3 |
|---|---|
Fórmula molecular |
C14H23BN2S |
Peso molecular |
262.2 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine |
InChI |
InChI=1S/C14H23BN2S/c1-13(2,3)16-15(12-10-8-7-9-11-12)17(18-16)14(4,5)6/h7-11H,1-6H3 |
Clave InChI |
CCSGBJRMHRDWAA-UHFFFAOYSA-N |
SMILES canónico |
B1(N(SN1C(C)(C)C)C(C)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


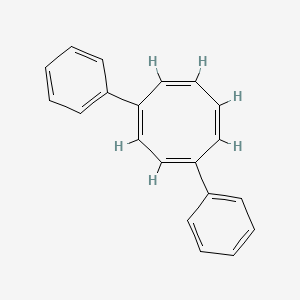
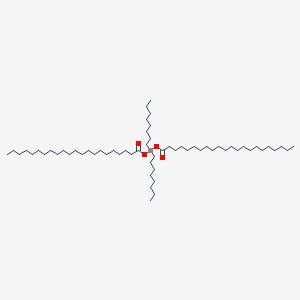
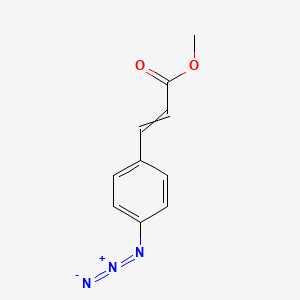

![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
